molecular formula C15H14ClNOS B7485446 N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide

N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide

Cat. No.: B7485446
M. Wt: 291.8 g/mol
InChI Key: CVWVOSHHHSQWJI-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to a sulfanylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide typically involves the reaction of 4-chlorophenylamine with 4-methylphenylsulfanylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products. Industrial purification methods may include distillation, crystallization, and advanced chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the chlorophenyl or methylphenyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated or demethylated products.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide: Similar structure but with a sulfonyl group instead of a sulfanyl group.

    N-(4-chlorophenyl)-2-(4-methylphenyl)acetamide: Lacks the sulfanyl group, leading to different chemical properties.

    N-(4-chlorophenyl)-2-(4-methylphenyl)thioacetamide: Contains a thioacetamide group, which may result in different reactivity.

Uniqueness

N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide is unique due to the presence of both chlorophenyl and methylphenyl groups attached to a sulfanylacetamide backbone. This combination of functional groups imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNOS/c1-11-2-8-14(9-3-11)19-10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWVOSHHHSQWJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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